Dicarbonyl(2,4-pentanedionato)iridium

Description

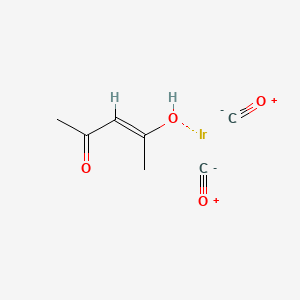

Dicarbonyl(2,4-pentanedionato)iridium(I) (Ir(acac)(CO)₂; CAS 14023-80-4) is a mononuclear iridium(I) complex featuring a β-diketonate ligand (acetylacetonate, acac⁻) and two carbonyl (CO) ligands. Its molecular formula is C₇H₇IrO₄, with a molecular weight of 347.35 g/mol. Structurally, the iridium center adopts a square-planar geometry, coordinated by two CO ligands and the bidentate acac⁻ ligand .

This compound is a volatile precursor widely used in metal-organic chemical vapor deposition (MOCVD) for producing high-purity iridium coatings. Its thermal decomposition pathways have been extensively studied, revealing distinct mechanisms in the gas phase versus on iron surfaces. In the gas phase, decomposition occurs via cleavage of the Ir-O bond (activation barrier: ~1.97 eV), while on iron surfaces, CO elimination dominates due to adsorption-induced structural distortions .

Properties

IUPAC Name |

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBREHTKYXYKM-FHJHGPAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonyl(2,4-pentanedionato)iridium can be synthesized through the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol. The process involves the reduction of iridium(III) to iridium(I) and the coordination of the acetylacetonate and carbonyl ligands to the iridium center .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and more efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Dicarbonyl(2,4-pentanedionato)iridium undergoes various types of chemical reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule to the iridium center, increasing its oxidation state.

Substitution: The carbonyl or acetylacetonate ligands can be substituted with other ligands under specific conditions.

Isomerization: The compound can catalyze the isomerization of olefins, altering their structural configuration.

Common Reagents and Conditions

Oxidative Addition: Perfluoroalkyl iodides are commonly used reagents.

Substitution: Various ligands can be introduced under controlled conditions, often involving heat or light.

Isomerization: Typically occurs under mild conditions, sometimes in the presence of a base or other catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with perfluoroalkyl iodides results in iridium complexes with perfluoroalkyl groups .

Scientific Research Applications

Dicarbonyl(2,4-pentanedionato)iridium has a wide range of applications in scientific research:

Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

Medicine: Research into its potential use in drug synthesis and development is ongoing.

Mechanism of Action

The mechanism by which dicarbonyl(2,4-pentanedionato)iridium exerts its effects involves the coordination of its ligands to the iridium center, facilitating various catalytic processes. The carbonyl and acetylacetonate ligands stabilize the iridium center, allowing it to undergo oxidative addition, substitution, and other reactions. The molecular targets and pathways involved are primarily related to the compound’s ability to activate and transform organic molecules .

Comparison with Similar Compounds

Key Differences :

- Volatility : Rh(acac)(CO)₂ exhibits lower sublimation temperatures, making it more suitable for low-temperature processes.

- Reactivity : Rh analogues are preferred in cross-coupling reactions due to faster ligand exchange kinetics .

- Decomposition : Ir(acac)(CO)₂ shows metal-surface-dependent pathways (e.g., CO elimination on Fe), whereas Rh complexes decompose via ligand dissociation .

Iridium β-Diketonate Derivatives

Tris(2,4-pentanedionato)iridium(III) (Ir(acac)₃; CAS 15635-87-7)

Unlike Ir(acac)(CO)₂, this Ir(III) complex lacks carbonyl ligands and is less volatile. Key contrasts:

Fluorinated Derivatives

Complexes like Ir(1,1,1-trifluoro-2,4-pentanedionato)(CO)₂ (CAS 14024-04-5) incorporate fluorinated ligands, enhancing volatility and altering decomposition kinetics:

- Thermal Behavior : Fluorination reduces decomposition temperatures by weakening Ir-O bonds.

- Sublimation Enthalpy: ~90 kJ/mol for fluorinated Ir vs. 105 kJ/mol for non-fluorinated .

Comparative Decomposition Pathways

Experimental and DFT studies highlight mechanistic differences:

Notable Findings:

Q & A

Q. What are the established synthetic routes for Dicarbonyl(2,4-pentanedionato)iridium(I), and how is its purity validated?

this compound(I) is synthesized via ligand substitution reactions, typically involving iridium precursors like chloro(1,5-cyclooctadiene)iridium(I) dimer and acetylacetone (Hacac) under CO atmosphere. Purity is validated using:

- Elemental analysis for stoichiometric confirmation.

- Vibrational spectroscopy (IR/Raman) to identify characteristic bonds (e.g., Ir–CO stretching at ~2000 cm⁻¹ and Ir–O stretching from the acac ligand) .

- Single-crystal X-ray diffraction to resolve molecular geometry, confirming octahedral coordination around iridium with two CO ligands and a bidentate acac .

Q. How does the molecular structure of this compound(I) influence its reactivity in MOCVD processes?

The distorted octahedral geometry (two CO ligands in cis configuration and a chelating acac) enhances volatility, a critical property for MOCVD precursor performance. The labile CO ligands facilitate ligand substitution during deposition, while the acac stabilizes the complex during vapor-phase transport. Thermal gravimetric analysis (TGA) and mass spectrometry confirm sublimation behavior and decomposition thresholds (~150–250°C) .

Advanced Research Questions

Q. What is the stepwise decomposition mechanism of this compound(I) on iron surfaces, and how does it differ from gas-phase decomposition?

On iron surfaces, decomposition proceeds via:

- Adsorption of the complex, inducing structural distortion.

- CO elimination (barrier: ~2.99 eV) and adsorption onto the substrate.

- Hydrogen transfer from the acac ligand to the surface.

- Acac fragmentation and desorption of acetylacetone.

- Ir nanoparticle formation via aggregation of Ir atoms . In contrast, gas-phase decomposition is thermodynamically unfavorable due to higher energy barriers (~5 eV for simultaneous Ir–O bond cleavage) .

Q. How do computational models (e.g., DFT) align with experimental vibrational spectra, and what limitations arise in simulating intermolecular interactions?

DFT studies using generalized gradient approximation (GGA) predict vibrational modes within ±20 cm⁻¹ of experimental IR/Raman data. However, discrepancies in peak intensities arise due to:

- Basis set incompleteness , neglecting electron correlation effects.

- Vibrational anharmonicity in experimental powder samples vs. isolated molecule simulations.

- Intermolecular interactions (e.g., hydrogen bonding in crystalline phases) not modeled in gas-phase calculations .

Q. What experimental strategies resolve contradictions between observed and predicted decomposition pathways?

- In situ mass spectrometry tracks gaseous byproducts (e.g., CO, acetylacetone) during thermal decomposition, validating proposed mechanisms .

- Climbing-image nudged elastic band (CI-NEB) calculations identify transition states and energy barriers, reconciling theoretical pathways with experimental observations .

Q. How does this compound(I) compare to other Ir(I) precursors (e.g., cyclooctadiene complexes) in thin-film deposition efficiency?

- Volatility : Ir(acac)(CO)₂ exhibits higher volatility than cyclooctadiene-based precursors (e.g., Ir(COD)(acac)), enabling lower MOCVD operating temperatures.

- Film purity : CO ligand decomposition minimizes carbon contamination compared to hydrocarbon ligands in cyclooctadiene complexes .

Methodological Recommendations

- For surface decomposition studies : Combine temperature-programmed desorption (TPD) with scanning electron microscopy (SEM) to correlate Ir nanoparticle morphology with decomposition kinetics .

- For computational validation : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to improve agreement with experimental vibrational spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.